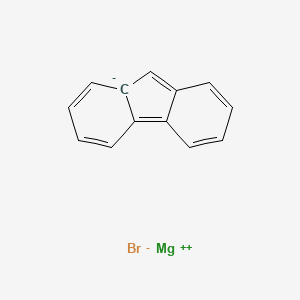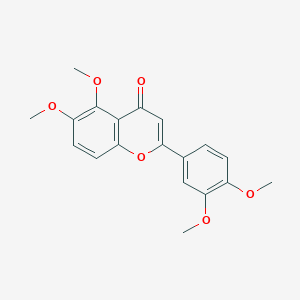
(4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one is a chiral compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a unique oxolanone ring structure substituted with acetyl, chloro, and fluoro groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one typically involves the following steps:
Formation of the Oxolanone Ring: The oxolanone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydroxy compound.
Introduction of Substituents: The acetyl, chloro, and fluoro groups are introduced through selective substitution reactions. For example, the acetyl group can be added via acetylation using acetic anhydride, while the chloro and fluoro groups can be introduced through halogenation reactions using reagents like thionyl chloride and fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods like crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chiral nature and functional groups can be utilized in the synthesis of advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in various industries.
Mecanismo De Acción
The mechanism by which (4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetyl, chloro, and fluoro groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5R)-4-Acetyl-5-(2-chlorophenyl)oxolan-2-one: Lacks the fluoro group, which may affect its chemical reactivity and biological activity.
(4R,5R)-4-Acetyl-5-(2-fluorophenyl)oxolan-2-one: Lacks the chloro group, leading to differences in its chemical and biological properties.
(4R,5R)-4-Acetyl-5-phenyl-oxolan-2-one: Lacks both chloro and fluoro groups, resulting in a simpler structure with potentially different applications.
Uniqueness
(4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one is unique due to the presence of both chloro and fluoro groups, which enhance its chemical versatility and potential biological activity. These substituents can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
91478-30-7 |
|---|---|
Fórmula molecular |
C12H10ClFO3 |
Peso molecular |
256.66 g/mol |
Nombre IUPAC |
(4R,5R)-4-acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H10ClFO3/c1-6(15)7-5-10(16)17-12(7)11-8(13)3-2-4-9(11)14/h2-4,7,12H,5H2,1H3/t7-,12+/m0/s1 |
Clave InChI |
AKXMUYUXSZKUFQ-JVXZTZIISA-N |
SMILES isomérico |
CC(=O)[C@@H]1CC(=O)O[C@H]1C2=C(C=CC=C2Cl)F |
SMILES canónico |
CC(=O)C1CC(=O)OC1C2=C(C=CC=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)
![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)

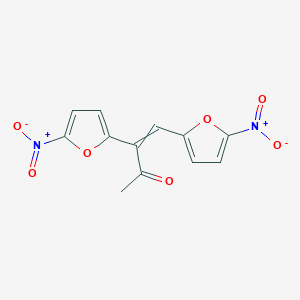


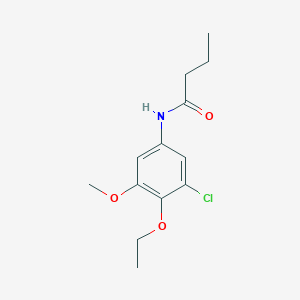

![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
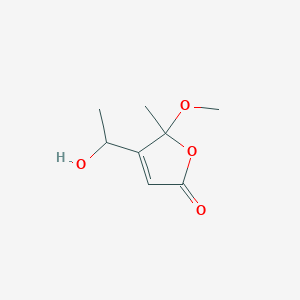
![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
